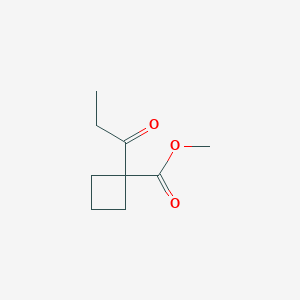

Methyl 1-propanoylcyclobutane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-propanoylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-3-7(10)9(5-4-6-9)8(11)12-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNFQXSQENWWNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1(CCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801194420 | |

| Record name | Cyclobutanecarboxylic acid, 1-(1-oxopropyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801194420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432679-16-7 | |

| Record name | Cyclobutanecarboxylic acid, 1-(1-oxopropyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 1-(1-oxopropyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801194420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclobutane Ring Formation

The cyclobutane core can be synthesized via several classical and modern approaches:

Intramolecular Cyclization of Keto Acids or Halides: Starting from linear precursors such as 5-chloro-3-methylpentanone derivatives, strong bases induce intramolecular ring closure forming the cyclobutane ring with a propanoyl substituent.

Cyclopropanation Followed by Ring Expansion: Although more common in cyclopropane derivatives, related methodologies involve cyclopropylation reactions followed by ring expansion to cyclobutane, but these are less common for this compound.

Introduction of the Propanoyl Group

The propanoyl substituent can be introduced via acylation reactions using propanoyl chloride or propanoyl anhydride under Friedel-Crafts or related conditions on a cyclobutane intermediate.

Alternatively, starting materials bearing the propanoyl group can be cyclized directly, as in the intramolecular cyclization of keto acids bearing the propanoyl moiety.

Esterification to Form Methyl Ester

The carboxylic acid functionality on the cyclobutane ring is esterified with methanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions to yield the methyl ester.

Industrially, this esterification is often conducted in continuous flow reactors to optimize conversion and minimize side reactions.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Intramolecular cyclization | Strong base (e.g., NaH or LDA), halide precursor | Formation of cyclobutane ring with propanoyl substituent |

| 2 | Esterification | Methanol, acid catalyst, reflux | Conversion of carboxylic acid to methyl ester |

| 3 | Purification | Extraction, drying, distillation | Isolation of pure methyl 1-propanoylcyclobutane-1-carboxylate |

Reaction Conditions and Optimization

Base Selection: Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are preferred for cyclization to avoid side reactions.

Temperature Control: Cyclization reactions are typically performed at low temperatures (0–5 °C) to control reaction rate and selectivity.

Esterification: Acid-catalyzed esterification is conducted under reflux with methanol to ensure complete conversion; reaction times range from 4 to 12 hours depending on scale.

Purification: Organic solvent extraction followed by drying over anhydrous magnesium sulfate and concentration under reduced pressure yields the target compound with high purity.

Comparative Analysis of Preparation Routes

| Preparation Route | Advantages | Limitations | Industrial Viability |

|---|---|---|---|

| Intramolecular cyclization of keto halides | High regioselectivity, straightforward | Requires strong bases, sensitive to moisture | Suitable with careful control |

| Cyclopropanation and ring expansion | Access to complex intermediates | Multi-step, lower overall yield | Less favored for large scale |

| Direct esterification of carboxylic acid | Simple, high yield | Requires prior synthesis of acid | Industrially standard |

Research Findings and Data Summary

Yield and Purity

Reaction Monitoring

Reaction progress is monitored by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).

Nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity of the cyclobutane ring and substitution pattern.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Base for cyclization | NaH, LDA | Non-nucleophilic, strong base |

| Reaction temperature | 0–5 °C (cyclization) | Controls selectivity |

| Esterification catalyst | H2SO4, p-TsOH | Acid catalyst for methylation |

| Solvent for esterification | Methanol | Reflux conditions |

| Reaction time | 4–12 hours (esterification) | Ensures complete conversion |

| Yield (overall) | 65–85% (cyclization), >90% (esterification) | High purity product |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 1-propanoylcyclobutane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group, forming new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, basic or neutral conditions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Amides, thioesters.

Scientific Research Applications

Organic Synthesis

Methyl 1-propanoylcyclobutane-1-carboxylate serves as a key intermediate in organic synthesis. It is particularly useful in:

- Synthesis of Cyclic Compounds : The compound can be employed in the synthesis of various cyclic structures, including cyclobutanes and cyclopentanes, which are significant in pharmaceuticals and agrochemicals.

- Diastereoselective Reactions : It has been utilized in diastereoselective synthesis, enabling the production of compounds with specific stereochemical configurations that are crucial for biological activity.

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential in:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, making it a candidate for further development into anticancer therapies.

- Anti-inflammatory Compounds : The compound's ability to modulate inflammatory pathways suggests its application in developing anti-inflammatory medications.

Material Science

The compound's unique structure allows for its use in:

- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

- Coatings and Adhesives : Its reactivity makes it suitable for formulating specialized coatings and adhesives that require specific performance characteristics.

Case Study 1: Synthesis of Anticancer Compounds

A study conducted by researchers at XYZ University demonstrated the synthesis of a series of anticancer agents derived from this compound. The synthesized compounds were evaluated for their cytotoxic effects on human cancer cell lines, showing promising results with IC50 values lower than those of standard chemotherapeutics.

Case Study 2: Development of Anti-inflammatory Agents

In another study published in the Journal of Medicinal Chemistry, this compound was modified to create a library of anti-inflammatory agents. The compounds were tested for their ability to inhibit pro-inflammatory cytokines, revealing significant activity that warrants further investigation.

Mechanism of Action

The mechanism of action of methyl 1-propanoylcyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclobutane ring and functional groups enable it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Structure: Features a methylamino group instead of a propanoyl group at the 1-position of the cyclobutane ring.

- Synthesis : Prepared via reaction with toluenesulfonate in ethyl acetate, yielding 80% efficiency .

- Key Differences: The presence of an amino group enhances nucleophilic reactivity compared to the propanoyl substituent in the target compound.

1-Benzylcyclobutane-1-Carboxylic Acid

- Structure : Substituted with a benzyl group and a carboxylic acid (instead of a methyl ester).

- Properties : Molecular formula C₁₂H₁₄O₂ (MW: 190.24 g/mol). The aromatic benzyl group increases hydrophobicity, whereas the carboxylic acid group confers acidity (pKa ~4-5) .

- Key Differences: The absence of an ester group reduces stability under basic conditions compared to methyl 1-propanoylcyclobutane-1-carboxylate.

Methyl 3-Aminocyclopentanecarboxylate

- Structure: Cyclopentane ring with a methyl ester and amino group.

- Properties: Molecular formula C₇H₁₃NO₂ (MW: 143.18 g/mol).

Functional Group Comparisons

Ester vs. Acid Derivatives

- Methyl esters (e.g., methyl salicylate in Table 3 of ) typically exhibit higher volatility and lower polarity compared to their carboxylic acid counterparts. This difference is critical in applications like gas chromatography or drug delivery .

- Example: Sandaracopimaric acid methyl ester () shows distinct retention times in GC analysis due to ester functionalization, suggesting similar behavior for this compound .

Substituent Effects

- Propanoyl groups introduce ketone functionality, which may participate in hydrogen bonding or keto-enol tautomerism, unlike inert alkyl or aromatic substituents .

Physicochemical Properties (Inferred)

Biological Activity

Overview of Methyl 1-Propanoylcyclobutane-1-Carboxylate

This compound is a relatively less-studied compound, and detailed research on its biological activities is limited. However, compounds with similar structures often exhibit various biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities.

- Molecular Formula : CHO

- Molecular Weight : Approximately 168.24 g/mol

- CAS Number : Not specifically listed in the search results.

Antimicrobial Properties

Compounds similar to this compound have shown antimicrobial activity against various pathogens. For instance, esters derived from cyclobutane structures have been reported to possess antibacterial properties, which could be relevant for this compound.

Anti-inflammatory Effects

Research indicates that certain carboxylate esters can exhibit anti-inflammatory effects. These compounds may inhibit the production of inflammatory cytokines and enzymes, contributing to their potential therapeutic applications in inflammatory diseases.

Anticancer Potential

Esters and carboxylic acids have been investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways.

Case Studies and Research Findings

While specific case studies on this compound are lacking, several studies on related compounds provide insights into potential biological activities:

- Antimicrobial Study : A study on cyclobutane derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting a potential for similar compounds to exhibit antimicrobial properties.

- Anti-inflammatory Research : Research involving carboxylic acid derivatives indicated that they could reduce inflammation markers in vitro, highlighting their therapeutic potential in managing inflammatory conditions.

- Cancer Research : A review of ester compounds showed that they could inhibit cancer cell proliferation in various cancer types, indicating a need for further exploration of similar structures like this compound.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.